![molecular formula C21H21NO5 B12173480 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12173480.png)
7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique benzazepinone structure, which includes methoxy and oxoethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with 4-methoxyphenylacetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxoethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The oxoethyl group can be reduced to a hydroxyl group under mild reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzazepinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may modulate the activity of kinases or phosphatases, thereby affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Similar in structure but contains an azo group instead of the benzazepinone core.
7,8-Dimethoxy-3-hydroxy-2-(4-methoxyphenyl)benzopyran-4-one: Contains a benzopyranone core instead of benzazepinone.
Uniqueness
7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is unique due to its specific benzazepinone structure, which imparts distinct chemical and biological properties.
Biological Activity
7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic organic compound belonging to the class of benzazepinones. Its unique structure includes a benzazepine core, methoxy groups at the 7 and 8 positions, and an oxoethyl substituent at the 3-position. This compound has garnered interest in medicinal chemistry due to its potential therapeutic properties, including anti-cancer and neuroprotective activities.
Property | Value |
---|---|
Molecular Formula | C21H21NO5 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-3-benzazepin-2-one |
InChI Key | PXOJBCJMRJHIDY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
The biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. This compound may modulate cellular signaling pathways by inhibiting or activating these targets, potentially affecting cell proliferation and apoptosis. For instance, it has been shown to influence the activity of kinases and phosphatases, which play crucial roles in various cellular processes.
Therapeutic Potential
Research indicates that this compound exhibits significant biological activities:
- Anti-cancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
- Vasorelaxant Activity : A study on related benzazepinones demonstrated vasorelaxant properties alongside heart-rate-reducing effects. The synthesized compounds exhibited bradycardic potency, suggesting potential cardiovascular applications .
- Cell-Based Assays : Investigations into the compound's effects on B16F10 melanoma cells indicated that it could inhibit melanin production by affecting intracellular tyrosinase activity. This suggests a role in treating hyperpigmentation disorders .
- Molecular Docking Studies : Computational studies have been conducted to explore the binding affinity of this compound to various enzyme targets. Results indicate favorable interactions with key receptors involved in cancer pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
7,8-Dimethoxy-1,5-dihydro-3-benzazepin-2-one | Benzazepine core with methoxy groups | Potential anti-cancer activity | Simpler structure compared to target compound |
3-[2-(3,4-dihydro-2H-benzodioxepin)-2-oxoethyl]-7,8-dimethoxybenzazepin | Contains a dioxepine moiety | Investigated for neuroprotective effects | Different functional group arrangement |
7-Methoxy-N-(4-methoxyphenyl)benzazepine | Lacks the oxoethyl group | Antidepressant properties reported | Different pharmacological profile |
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C21H21NO5/c1-25-17-6-4-14(5-7-17)18(23)13-22-9-8-15-10-19(26-2)20(27-3)11-16(15)12-21(22)24/h4-11H,12-13H2,1-3H3 |
InChI Key |
PXOJBCJMRJHIDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
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